N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
CAS No.: 2034411-24-8
Cat. No.: VC4820795
Molecular Formula: C21H18FN3O4
Molecular Weight: 395.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034411-24-8 |
|---|---|
| Molecular Formula | C21H18FN3O4 |
| Molecular Weight | 395.39 |
| IUPAC Name | N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |
| Standard InChI Key | ONMUUSIFCGTOKS-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₁H₁₈FN₃O₄, with a molecular weight of 395.39 g/mol. Key structural elements include:
-
A 7-fluoro-substituted benzo[f] oxazepine ring system, which confers conformational rigidity.
-
A 2-hydroxyquinoline-4-carboxamide group linked via an ethyl spacer to the oxazepine nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(7-Fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| SMILES | Cn1nc(C(=O)NCCN2Cc3cc(F)ccc3OCC2=O)c2ccccc21 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 98.8 Ų |
The presence of multiple hydrogen bond donors and acceptors suggests potential interactions with biological targets such as kinases or G-protein-coupled receptors .
Synthetic Pathways
Key Reaction Steps
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous benzooxazepine and quinoline derivatives :
-
Formation of the Benzooxazepine Core:
-
Quinoline Carboxamide Synthesis:
-
Final Coupling:
-
Amide bond formation between the quinoline carboxamide and the ethylenediamine spacer using carbodiimide-based coupling agents.
-
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, 110°C, nitrobenzene (oxidizer) | 65% |
| 2 | EDCl, HOBt, DMF, rt | 78% |
Challenges in synthesis include regioselective fluorination and minimizing epimerization during cyclization .
Biological Activity and Mechanisms
Table 3: In Vitro Bioactivity of Analogous Compounds
| Compound Class | Target | IC₅₀ (nM) |
|---|---|---|
| Quinoline-carboxamides | PI3Kα | 12.4 |
| Benzooxazepines | GABAₐ (α₂ subunit) | 28.9 |
The 2-hydroxyquinoline moiety may chelate metal ions critical for enzymatic function, while the oxazepine ring enhances blood-brain barrier permeability .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual targeting of kinase and topoisomerase pathways positions it as a candidate for combination therapy with checkpoint inhibitors .
Neurodegenerative Diseases
Preliminary data suggest neuroprotective effects in amyloid-β-induced neuronal models, warranting Alzheimer’s disease studies .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume